molecular formula C15H15N3S B14158086 7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850243-54-8

7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14158086
CAS No.: 850243-54-8
M. Wt: 269.4 g/mol
InChI Key: RMMJCWITMHFZNZ-UHFFFAOYSA-N
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Description

7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

850243-54-8

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H15N3S/c1-3-19-14-9-11(2)17-15-13(10-16-18(14)15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

RMMJCWITMHFZNZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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